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molecular formula C12H12FNO2 B8444856 methyl (RS)-2-(4-fluorophenyl)-1-pyrroline-5-carboxylate

methyl (RS)-2-(4-fluorophenyl)-1-pyrroline-5-carboxylate

Cat. No. B8444856
M. Wt: 221.23 g/mol
InChI Key: OCNYVMWUOOLUOA-UHFFFAOYSA-N
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Patent
US06995182B2

Procedure details

A stirred solution of diethyl acetamido[2-(4-fluorobenzoyl)-ethyl]malonate (5.72 g, 15.6 mmol) in conc. hydrochloric acid (45 ml) was heated under reflux conditions for 15 h, filtered and evaporated. Subsequently hydrochloric acid in MeOH (3N, 30 ml) was added and the solution stirred at room temperature for 20 h. The reaction mixture was evaporated, sat. NaHCO3 solution was added (50 ml) and the aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated to give methyl (RS)-2-(4-fluorophenyl)-1-pyrroline-5-carboxylate (2.3 g, yield 67%) as a pale brown oil, MS: m/e=221 (M+).
Name
diethyl acetamido[2-(4-fluorobenzoyl)-ethyl]malonate
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]([CH2:16][CH2:17][C:18](=O)[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)(C(OCC)=O)[C:6]([O:8][CH2:9]C)=[O:7])(=O)C>Cl>[F:25][C:22]1[CH:23]=[CH:24][C:19]([C:18]2[CH2:17][CH2:16][CH:5]([C:6]([O:8][CH3:9])=[O:7])[N:4]=2)=[CH:20][CH:21]=1

Inputs

Step One
Name
diethyl acetamido[2-(4-fluorobenzoyl)-ethyl]malonate
Quantity
5.72 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCC(C1=CC=C(C=C1)F)=O
Name
Quantity
45 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Subsequently hydrochloric acid in MeOH (3N, 30 ml) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
sat. NaHCO3 solution was added (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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